molecular formula C20H24N2O5S B4610539 1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B4610539
M. Wt: 404.5 g/mol
InChI Key: GRRXLJMVOFWYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a phenyl group and a dimethoxybenzenesulfonyl moiety

Scientific Research Applications

1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action for 1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and sulfonyl groups. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15(23)16-4-6-17(7-5-16)21-10-12-22(13-11-21)28(24,25)20-9-8-18(26-2)14-19(20)27-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRXLJMVOFWYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
Reactant of Route 6
1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

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